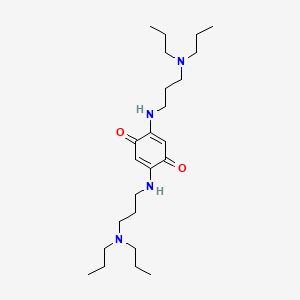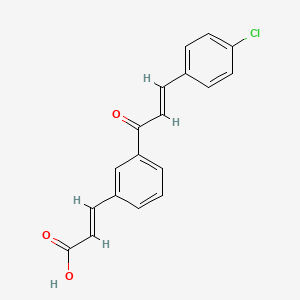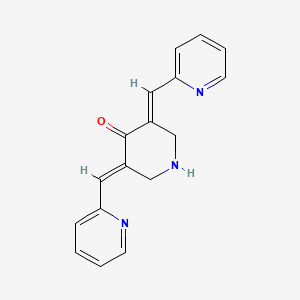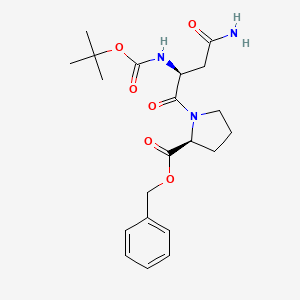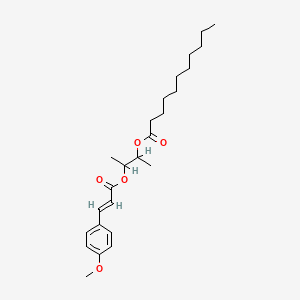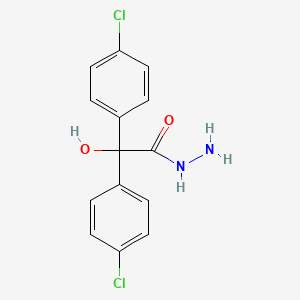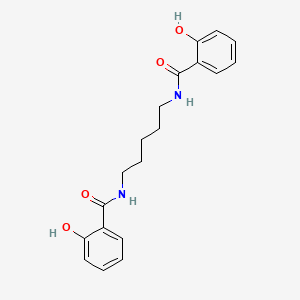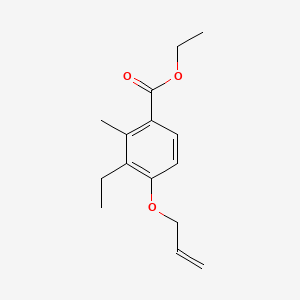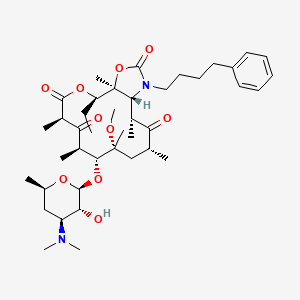
3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” is a synthetic derivative of erythromycin, a well-known macrolide antibiotic. This compound is designed to enhance the pharmacological properties of erythromycin, such as its stability, bioavailability, and spectrum of activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” typically involves multiple steps:
Starting Material: Erythromycin A is used as the starting material.
De-mycarosylation: Removal of the mycarose sugar moiety.
Desoxylation: Removal of the hydroxyl group at the 11th position.
Methylation: Introduction of a methyl group at the 6th position.
Oxidation: Conversion of the hydroxyl group at the 3rd position to a keto group.
Amination: Introduction of the 4-phenylbutylamino group at the 11th position.
Cyclization: Formation of the 11-N,12-O-cyclic carbamate ester.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxo group.
Reduction: Reduction reactions can target the keto group, converting it back to a hydroxyl group.
Substitution: The phenylbutylamino group can be substituted with other amines under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various amines, under acidic or basic conditions.
Major Products
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other macrolide derivatives.
Study of Reaction Mechanisms: Helps in understanding the reaction mechanisms of macrolides.
Biology
Antibiotic Research: Investigated for its antibacterial properties against various pathogens.
Enzyme Inhibition: Studied for its potential to inhibit bacterial ribosomal enzymes.
Medicine
Antibiotic Development: Potential use in developing new antibiotics with improved efficacy.
Drug Delivery: Explored for its ability to enhance drug delivery and bioavailability.
Industry
Pharmaceutical Manufacturing: Used in the production of advanced pharmaceutical compounds.
Biotechnology: Applied in biotechnological processes for producing antibiotics.
Mechanism of Action
The compound exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication. The molecular targets include the 50S ribosomal subunit, and the pathways involved are related to the inhibition of peptide chain elongation.
Comparison with Similar Compounds
Similar Compounds
Erythromycin A: The parent compound, widely used as an antibiotic.
Clarithromycin: A derivative with improved acid stability.
Azithromycin: Known for its extended half-life and broader spectrum of activity.
Uniqueness
“3-Des(mycarosyl)-11-desoxy-6-O-methyl-3-oxo-11-(4-phenylbutylamino)erythromycin A 11-N,12-O-cyclic carbamate ester” is unique due to its specific structural modifications, which enhance its pharmacological properties compared to other macrolides.
Properties
CAS No. |
143353-30-4 |
|---|---|
Molecular Formula |
C41H64N2O10 |
Molecular Weight |
745.0 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-(4-phenylbutyl)-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C41H64N2O10/c1-12-31-41(8)35(43(39(48)53-41)21-17-16-20-29-18-14-13-15-19-29)26(4)32(44)24(2)23-40(7,49-11)36(27(5)33(45)28(6)37(47)51-31)52-38-34(46)30(42(9)10)22-25(3)50-38/h13-15,18-19,24-28,30-31,34-36,38,46H,12,16-17,20-23H2,1-11H3/t24-,25-,26+,27+,28-,30+,31-,34-,35-,36-,38+,40-,41-/m1/s1 |
InChI Key |
YIMWWHWSVDTOIN-IEOJAWRJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCC4=CC=CC=C4)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


